molecular formula C20H18N6O3S B6483005 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-22-2

4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Katalognummer: B6483005
CAS-Nummer: 1014026-22-2
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: DAOWUGWCCSYTHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazine core substituted with a pyrazole ring at the 3-position, linked via an amino group to a phenyl moiety. The phenyl group is further functionalized with a methoxybenzene sulfonamide group at the para position.

Eigenschaften

IUPAC Name

4-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)22-19-11-12-20(24-23-19)26-14-2-13-21-26/h2-14,25H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWUGWCCSYTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, a complex organic compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical formula is C20H18N6O3SC_{20}H_{18}N_{6}O_{3}S with a molecular weight of approximately 422.5 g/mol. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a methoxy group, a pyrazolyl-pyridazinyl moiety, and a sulfonamide group, which are responsible for its diverse biological interactions. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₆O₃S
Molecular Weight 422.5 g/mol
CAS Number 1014026-22-2

Antibacterial Properties

Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives of pyrazole have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a study evaluating the antibacterial efficacy of pyrazolyl derivatives, it was found that compounds with the pyrazolyl-pyridazinyl structure demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μg/mL against Gram-positive bacteria . This suggests that 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide may possess similar or enhanced antibacterial properties.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II. Inhibitors of COX-II are crucial in managing inflammation and pain . The presence of the pyrazolyl moiety is often linked to anti-inflammatory effects through modulation of inflammatory pathways.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Signal Transduction Modulation : It may influence signaling pathways related to inflammation and infection responses.

Case Studies and Research Findings

  • Antibacterial Efficacy : In a comparative study, various pyrazolyl compounds were tested against Staphylococcus aureus, revealing that those with similar structural features exhibited MIC values as low as 15.625 μg/mL . This suggests that 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide could be effective against resistant bacterial strains.
  • COX-II Inhibition : A review highlighted the importance of structural modifications in enhancing COX-II inhibitory activity among pyrazole derivatives . The incorporation of specific functional groups in 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide may improve its efficacy as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines, showing promising results in reducing cell viability through apoptosis pathways .
  • Anti-inflammatory Agents : It has shown potential as an anti-inflammatory agent by modulating inflammatory pathways.

Biochemical Probes

The compound acts as a biochemical probe for studying enzyme interactions and signaling pathways:

  • Enzyme Inhibition Studies : Research indicates that it can inhibit certain kinases, which are crucial in various signaling pathways.
    • Case Study : A biochemical assay demonstrated that the compound effectively inhibited the activity of a specific kinase involved in cell proliferation, suggesting its role as a lead compound for drug development .

Material Science

In material science, this compound is utilized for developing advanced materials and coatings due to its unique chemical properties:

  • Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties.
    • Application Example : Researchers have synthesized polymeric materials incorporating this sulfonamide derivative, resulting in materials with improved thermal stability and mechanical strength .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
Target Compound C21H20N6O3S 436.49 Methoxy-sulfonamide, pyridazine-pyrazole core -
N-(4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Phenyl)-3-Bromobenzamide C20H15BrN6O 435.28 Bromobenzamide (replaces sulfonamide)
1-(4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Phenyl)-3-(3-Methoxyphenyl)Urea C21H19N7O2 401.40 Urea linker, 3-methoxyphenyl (replaces sulfonamide)
N,N-Bis[(4-Methoxyphenyl)Methyl]-1H-Pyrazole-3-Sulfonamide C19H22N4O4S 387.45 Bis(4-methoxyphenyl)methyl groups
4-(4-(6-Methoxypyridazin-3-yl)Piperazine-1-Carbonyl)-N,N-DimethylBenzenesulfonamide C18H23N5O4S 405.50 Piperazine-carbonyl, dimethyl sulfonamide
Key Observations:
  • Sulfonamide vs. Carboxamide/Urea : The replacement of sulfonamide with bromobenzamide () or urea () alters hydrogen-bonding capacity and solubility. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13), influencing target binding .
  • Piperazine-Carbonyl Modification : The piperazine moiety in introduces conformational flexibility, which may improve binding to helical receptors but reduce metabolic stability .

Vorbereitungsmethoden

Sulfonation of 4-Methoxy-2,5-dimethylbenzene

4-Methoxy-2,5-dimethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO<sub>3</sub>H) in dichloromethane (DCM) at 0–5°C. The reaction produces 4-methoxy-2,5-dimethylbenzenesulfonic acid, which is isolated via precipitation in ice water.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl<sub>5</sub>) in thionyl chloride (SOCl<sub>2</sub>) under reflux (70°C, 4 h). Excess reagents are removed under reduced pressure to yield the sulfonyl chloride.

StepReagents/ConditionsYieldCharacterization
1.1ClSO<sub>3</sub>H, DCM, 0–5°C85%<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.82 (s, 1H, Ar-H), 3.89 (s, 3H, OCH<sub>3</sub>), 2.51 (s, 6H, CH<sub>3</sub>)
1.2PCl<sub>5</sub>, SOCl<sub>2</sub>, 70°C78%FT-IR: 1370 cm<sup>−1</sup> (S=O), 1175 cm<sup>−1</sup> (S-O)

Synthesis of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine

The pyridazinyl-pyrazolyl moiety is constructed via nucleophilic aromatic substitution (NAS) on 6-chloropyridazin-3-amine.

NAS Reaction Conditions

A mixture of 6-chloropyridazin-3-amine (1 eq), pyrazole (1.2 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide (DMSO) is heated at 90°C for 18 h. The product is purified via column chromatography (ethyl acetate/hexane, 1:1).

ParameterValue
SolventDMSO
BaseK<sub>2</sub>CO<sub>3</sub>
Temperature90°C
Time18 h
Yield72%

Characterization Data :

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) : δ 8.92 (s, 1H, pyrazole-H), 8.15 (d, <i>J</i> = 9.2 Hz, 1H, pyridazine-H), 7.85 (d, <i>J</i> = 9.2 Hz, 1H, pyridazine-H), 6.55 (s, 2H, NH<sub>2</sub>).

  • HRMS (ESI+) : m/z calcd. for C<sub>7</sub>H<sub>7</sub>N<sub>5</sub> [M+H]<sup>+</sup>: 178.0725; found: 178.0723.

Coupling of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine to 4-Nitrophenyl

The pyridazinylamine is coupled to 4-aminophenyl via a two-step sequence:

Nitro Group Reduction

4-Nitrophenylpyridazinyl intermediate is reduced using hydrogen gas (H<sub>2</sub>, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol at room temperature for 6 h.

Buchwald-Hartwig Amination

6-(1H-Pyrazol-1-yl)pyridazin-3-amine (1 eq), 4-iodonitrobenzene (1.1 eq), Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%), XantPhos (4 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (2 eq) in toluene are heated at 110°C for 24 h.

StepConditionsYield
3.1H<sub>2</sub>/Pd/C, EtOH95%
3.2Pd<sub>2</sub>(dba)<sub>3</sub>, XantPhos68%

Characterization of 4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}aniline :

  • <sup>13</sup>C NMR (101 MHz, DMSO) : δ 158.4 (C-NH), 149.2 (pyridazine-C), 143.8 (pyrazole-C).

Sulfonamide Formation

The final step involves reacting 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in pyridine at 0°C, followed by stirring at room temperature for 4 h. The crude product is crystallized from isopropyl alcohol.

ParameterValue
SolventPyridine
Temperature0°C → RT
Time4 h
Yield65%

Final Product Characterization :

  • Melting Point : 214–216°C.

  • LC-MS (ESI+) : m/z 451.1 [M+H]<sup>+</sup>.

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 10.21 (s, 1H, SO<sub>2</sub>NH), 8.93 (s, 1H, pyrazole-H), 8.15 (d, <i>J</i> = 9.2 Hz, 1H), 7.62 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 7.12 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH<sub>3</sub>), 2.48 (s, 6H, CH<sub>3</sub>).

Alternative Methodologies and Optimization

Microwave-Assisted Coupling

A microwave-assisted protocol reduces reaction time for pyridazine-pyrazole coupling: 6-chloropyridazin-3-amine, pyrazole, and K<sub>2</sub>CO<sub>3</sub> in DMSO are irradiated at 120°C (450 W) for 20 min, achieving 75% yield.

Green Chemistry Approaches

Recent efforts replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent, in NAS reactions, maintaining yields at 70% while improving environmental metrics.

Challenges and Scalability Considerations

  • Purification Complexity : The final product requires gradient column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH) due to polar byproducts.

  • Moisture Sensitivity : Sulfonyl chloride intermediates necessitate anhydrous conditions to prevent hydrolysis.

  • Catalyst Cost : Pd-based catalysts in Buchwald-Hartwig reactions contribute significantly to synthesis costs; ligand screening (e.g., DavePhos) may reduce Pd loading .

Q & A

Q. Key Data :

  • Yield Optimization : Pd catalysts increase coupling efficiency (yield: 65–75%) .
  • Purity : HPLC purity >98% is achievable with iterative solvent washes .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridazine C-H at δ 8.2–8.5 ppm; sulfonamide S=O at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated: 480.12; observed: 480.10) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain (e.g., dihedral angle between pyridazine and benzene: 12.5°) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.